N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
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Overview
Description
N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro-substituted pyrazole, and a furan ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenylamine: This involves the nitration of chlorobenzene followed by reduction to obtain 2-chlorophenylamine.
Synthesis of 4-nitro-1H-pyrazole: This can be achieved through the nitration of pyrazole.
Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the 2-chlorophenylamine, 4-nitro-1H-pyrazole, and furan intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenyl and furan rings can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BROMOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- N-(2-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- N-(2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Uniqueness
N-(2-CHLOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11ClN4O4 |
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Molecular Weight |
346.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O4/c16-12-3-1-2-4-13(12)18-15(21)14-6-5-11(24-14)9-19-8-10(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
InChI Key |
IXSQEBDKPAMKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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